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Core Pharmacokinetic & Toxicokinetic Parameters

The tables below summarize the fundamental quantitative data for indapamide.

Table 1: Basic Pharmacokinetic Parameters of Indapamide [1] [2] [3]

Parameter Value & Description

Bioavailability Virtually complete; not reduced by food or antacids [1] [2]

Tmax (Time to Cmax) Immediate-Release (IR): ~2.3 hours [1] [2]. Sustained-Release (SR):

~12 hours (fasting) [4] [5]

Cmax (Peak
Concentration)

Reported at 263 ng/mL for a single oral dose [2]

AUC (Area Under Curve) Reported at 2.95 µg•hr/mL for a single oral dose [2]

Protein Binding Extensive. Plasma proteins: ~76-79%; Erythrocytes: ~80% (primarily to
carbonic anhydrase) [1] [6] [2]

Apparent Volume of
Distribution (Vd)

~25 L to 60 L [2]
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Parameter Value & Description

Elimination Half-Life (T½) Biphasic; terminal half-life ranges from 14 to 24 hours (average ~18
hours) [1] [2] [4]

Clearance Total Systemic Clearance: ~22-25 mL/min. Renal Clearance: ~1.7
mL/min (less than 10% of total clearance) [1] [2]

Route of Elimination Urine: ~70% (only <7% as unchanged drug). Feces: ~23% [1] [2]

Primary Metabolic
Pathway

Extensive hepatic metabolism via multiple pathways, primarily by the

CYP3A4 enzyme, involving glucuronidation [2] [4]

Table 2: Toxicokinetics and Major Safety Concerns [2] [7] [8]

Category Details

Major
Toxicities

Electrolyte imbalances (hypokalemia, hyponatremia, hypochloremia), dehydration,

metabolic alkalosis, increased blood urea nitrogen (BUN) and creatinine [1] [7] [8].

Primary Risk
Factors for
Toxicity

Pre-existing electrolyte imbalance, renal impairment (contraindicated in severe renal

failure), hepatic impairment (contraindicated in severe liver failure), elderly patients,
concomitant use of other drugs causing hypokalemia or QT prolongation [7] [8] [3].

Overdose
Symptoms

Nausea, vomiting, weakness, electrolyte disturbances, hypotension, and
dehydration. Severe overdose can lead to respiratory depression [2] [8].

Key Drug
Interactions

Lithium: Increases plasma lithium concentration, risk of toxicity. QT-prolonging
drugs (e.g., antiarrhythmics, certain antibiotics/antipsychotics): Increased risk of

torsades de pointes, especially with hypokalemia. NSAIDs: May reduce
antihypertensive effect and risk of renal failure. ACE inhibitors: Risk of sudden

hypotension and/or acute renal failure, especially at therapy initiation [2] [3] [9].

Experimental Protocol Overview

Here are the methodologies for two key types of studies cited in the literature.
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1. HPLC-UV Method for Determination in Human Whole Blood [6] This protocol describes a selective

method for quantifying indapamide in bioequivalence studies.

Sample Preparation: Human whole blood samples underwent a single-step liquid-liquid
extraction.

Apparatus: HPLC system with UV detection.
Chromatographic Conditions:

Column: Inertsil ODS-3 analytical column (250 mm x 4.6 mm, 5 µm).
Mobile Phase: Mixture of 0.05 M disodium hydrogen phosphate buffer (pH adjusted to 6.0) and

acetonitrile in a 55:45 ratio.
Flow Rate: 1.5 mL/min.

Detection Wavelength: 240 nm.
Internal Standard: Glipizide.

Validation: The method was validated for selectivity, sensitivity, linearity, precision, and accuracy per
standard bioanalytical guidelines.

2. Study on Food and Pharmacogenomics Impact (Sustained-Release) [4] [5] This clinical study

investigated the effects of food and genetic polymorphisms on the pharmacokinetics of a 1.5 mg sustained-

release (SR) formulation.

Study Design: A randomized, parallel, single-blind comparative bioavailability study in 49 healthy

volunteers (aged 18-55). Subjects were divided into two groups: fasting (n=25) and fed (n=24).
Dosing and Meal: The fed group consumed a high-fat meal 30 minutes before drug administration.

Both groups took a single 1.5 mg SR indapamide tablet with 240 mL of water.
Blood Sampling: Serial blood samples were collected over 72 hours. The sampling schedule was

more intensive for the fed group (18 time points vs. 17 for fasting) to better characterize the
absorption profile.

Bioanalytical Method: Whole blood samples were collected in EDTA tubes, frozen at -80°C, and
analyzed using a validated method (likely HPLC-based).

Pharmacogenomic Analysis: Genotyping for UGT2B7 polymorphisms (rs7438135 and rs11740316)
was performed before the study using predesigned TaqMan assays.

Key Findings: Food significantly decreased Tmax by 5.5 hours and increased Cmax by 8.7
ng/mL, but with no significant impact on pharmacodynamics (safety and efficacy). The UGT2B7

polymorphisms had no clinically significant impact on pharmacokinetics [4] [5].

Metabolic Pathway of Indapamide
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The following diagram illustrates the primary metabolic pathways of indapamide, which involves multiple

phase I and phase II reactions primarily mediated by the CYP3A4 enzyme.
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This diagram shows the complex metabolism of indapamide, leading to multiple metabolites excreted in

urine and feces [2].
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Key Takeaways for Professionals

Dual Elimination Pathway: Indapamide is cleared by both hepatic metabolism and renal excretion,
but hepatic clearance dominates. This explains its utility in patients with mild to moderate renal

impairment, though it is contraindicated in severe renal failure [1] [2] [3].
Formulation-Specific Kinetics: The newer 1.5 mg sustained-release (SR) formulation demonstrates

a distinct pharmacokinetic profile (longer Tmax) compared to the immediate-release (IR) 2.5 mg
tablet, which is designed to improve safety by reducing peak-related side effects like hypokalemia

without sacrificing efficacy [4] [5].
Clinical Toxicity Drivers: The primary safety concerns are electrolyte disturbances, particularly

hypokalemia, which can potentiate the risk of serious arrhythmias, especially when co-administered
with other QT-prolonging drugs [7] [8] [3]. Rigorous monitoring is essential.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b530602#indapamide-hemihydrate-pharmacokinetics-

toxicokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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